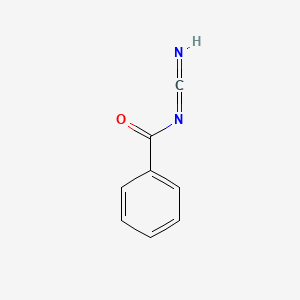

N-(iminomethylidene)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

25410-16-6 |

|---|---|

Molecular Formula |

C8H6N2O |

Molecular Weight |

146.15 g/mol |

InChI |

InChI=1S/C8H6N2O/c9-6-10-8(11)7-4-2-1-3-5-7/h1-5,9H |

InChI Key |

FKEGBQHLLVYTEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N=C=N |

Origin of Product |

United States |

Synthetic Methodologies for N Iminomethylidene Benzamide and Analogous Iminobenzamides

Direct Synthetic Routes to N-(iminomethylidene)benzamide Scaffolds

The direct synthesis of the parent compound, this compound, is challenging due to its potential instability. However, a common and effective strategy involves the preparation of a stable, protected precursor, N,N-dimethyl-N'-benzoylformamidine, which can then be deprotected to yield the target molecule.

A primary method for the synthesis of N,N-dimethyl-N'-benzoylformamidine involves the reaction of benzamide (B126) with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). researchgate.netscirp.orgchemicalbook.comacs.org This reaction proceeds through the formation of an intermediate N-acylformamidine, which is stable and can be isolated. researchgate.net The treatment of phenoxyacetamide with DMF-DMA at room temperature, for instance, readily affords the corresponding N-acylformamidine. researchgate.net

The subsequent conversion of N,N-dimethyl-N'-benzoylformamidine to this compound requires the removal of the two methyl groups from the formamidine (B1211174) nitrogen. This can be achieved through hydrolysis or hydrogenolysis. nih.govresearchgate.net While specific conditions for the dealkylation of N,N-dimethyl-N'-benzoylformamidine are not extensively detailed in the literature, general methods for the hydrolysis of N,N'-disubstituted formamidines are known and can be applied. nih.govresearchgate.net For example, the hydrolysis of N,N'-dimethylformamidine has been studied in both acidic and alkaline aqueous media. researchgate.net

Multicomponent Reaction Strategies for Iminobenzamide Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. For the synthesis of N-acyl amidine scaffolds analogous to this compound, several MCRs have been developed.

One notable example is a copper-catalyzed three-component reaction involving a 1,4,2-dioxazol-5-one as an acyl nitrene precursor, an amine, and a terminal alkyne. This method provides a direct route to a variety of N-acyl amidines under mild conditions, with carbon dioxide as the only byproduct. For the synthesis of N-benzoyl amidine derivatives, copper(I) iodide (CuI) has been shown to be an effective catalyst. nih.gov

Another MCR strategy involves the reaction of 1,1-enediamines, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and 1,3-dicarbonyl compounds to produce highly functionalized 2-aminopyridine (B139424) derivatives, showcasing the versatility of DMF-DMA in constructing complex nitrogen-containing heterocycles. acs.orgnih.gov While not directly yielding iminobenzamides, these methods highlight the potential of MCRs in generating related structures.

Catalytic Approaches in Iminobenzamide Formation

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions and improved efficiency. Both transition metal catalysis and organocatalysis have been applied to the formation of iminobenzamide and related structures.

Transition Metal-Catalyzed Amidation and Imine Formation

Transition metal catalysts have been effectively employed in the synthesis of N-acyl amidines. As mentioned previously, copper(I) iodide catalyzes the multicomponent synthesis of N-benzoyl amidines from dioxazolones. nih.gov

Furthermore, formamide-catalyzed amidation of carboxylic acids, using cyanuric chloride (TCT) as a cost-effective activator, presents a versatile method for forming amide bonds. nih.govnih.gov This approach could potentially be adapted for the synthesis of this compound by using an appropriate formamide (B127407) equivalent.

Iron(III) chloride has been described as an efficient catalyst for the synthesis of N,N'-diarylformamidines from primary aryl amines and triethylorthoformate at room temperature, offering an environmentally friendly procedure. scirp.org

Organocatalytic Methods for Iminobenzamide Synthesis

Organocatalysis provides a metal-free alternative for various organic transformations. While specific organocatalytic methods for the direct synthesis of this compound are not prevalent, related transformations have been reported.

For instance, the synthesis of N-formyl imide and its subsequent use as an N-formylating agent for primary and secondary amines is catalyzed by p-toluenesulfonic acid monohydrate. rsc.org This process, which occurs in water, demonstrates the potential of organocatalysis in C-N bond formation relevant to the iminobenzamide core.

Derivatization and Functionalization Strategies of the Iminobenzamide Core

The derivatization and functionalization of the iminobenzamide core are key to accessing a diverse range of compounds with varied properties. A primary strategy involves the use of protecting groups, particularly on the imine nitrogen.

N-Alkylation and N-Substitution Methodologies of Benzamide Derivatives

The synthesis of N,N-dimethyl-N'-benzoylformamidine from benzamide and DMF-DMA is a prime example of N-functionalization. researchgate.net This reaction introduces a protected iminomethylidene group onto the benzamide nitrogen.

The reverse process, N-dealkylation, is crucial for obtaining the parent this compound from its N,N-dimethylated precursor. nih.govresearchgate.net Various methods for the N-dealkylation of amines and related compounds have been developed, including chemical, catalytic, and enzymatic approaches. nih.govnih.govrug.nlresearchgate.net The choice of method would depend on the specific substrate and desired reaction conditions. The hydrolysis of formamidines is a well-established deprotection strategy. nih.govresearchgate.net

Functionalization of Aromatic Moieties in Benzamide Systems

The modification of the aromatic ring in benzamide-type structures is a powerful strategy for creating diverse analogs. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, allow for the direct introduction of new functional groups at the ortho-position to the amide. The amide group itself serves as an effective directing group, guiding the catalyst to the adjacent C-H bond and ensuring high regioselectivity.

Rhodium(III) catalysis has been successfully employed for the ortho-C-H functionalization of aromatic amides with diazo compounds. rsc.org This method facilitates the insertion of sulfonyl carbenes into the C-H bond, yielding functionalized benzamides with moderate to excellent yields under mild conditions. rsc.org The reaction proceeds through a proposed mechanism involving C-H activation, migratory insertion of the carbene, and subsequent protonation. rsc.org

Similarly, cobalt(III) catalysis enables the three-component C-H bond addition of benzamides to dienes and aldehydes. researchgate.net This protocol is highly selective and provides access to complex homoallylic alcohols. The reaction demonstrates broad substrate scope with respect to the aldehyde component. researchgate.net These C-H functionalization techniques represent a highly efficient way to build molecular complexity on the stable aromatic core of iminobenzamide precursors. researchgate.netresearchgate.net

| Catalyst System | Amide Substrate | Reactant(s) | Functional Group Introduced | Yield | Reference |

|---|---|---|---|---|---|

| [RhCpCl2]2, AgSbF6 | N-methoxybenzamide | Bis(phenylsulfonyl)diazomethane | -CH(SO2Ph)2 | 95% | rsc.org |

| [RhCpCl2]2, AgSbF6 | N-methoxy-4-methylbenzamide | α-Diazosulfone | -CH(SO2Ph)(COPh) | 82% | rsc.org |

| Co(III) complex, AgSbF6, AcOH | Benzamide | Butadiene, Benzaldehyde (B42025) | -CH(C4H6)CH(OH)Ph | 81% | researchgate.net |

| Co(III) complex, AgSbF6, AcOH | Benzamide | Butadiene, 4-Chlorobenzaldehyde | -CH(C4H6)CH(OH)C6H4Cl | 75% | researchgate.net |

| Ru-Cu-Ag | Acetanilide | Vinylsulfonamide | -CH=CHSO2NR2 | Good | researchgate.net |

Synthetic Manipulation of the Imine Bond

The carbon-nitrogen double bond in N-acyl imines like this compound is the primary site of reactivity. These compounds are typically generated in situ from the condensation of a primary amide and a non-enolizable aldehyde. masterorganicchemistry.com The resulting N-acyl imine, or its protonated form, the N-acyliminium ion, is a potent electrophile that readily reacts with a wide range of nucleophiles. whiterose.ac.ukjst.go.jp

A key transformation is the nucleophilic addition across the C=N bond. The catalytic acylcyanation of imines, for instance, involves the addition of an acyl cyanide to the imine. nih.gov This reaction can be performed as a three-component process, starting from an aldehyde, an amine, and the acyl cyanide, to generate α-amino carbonyl compounds. Organocatalysts, such as Jacobsen thiourea (B124793) catalysts, have been shown to facilitate this transformation with excellent enantioselectivity. nih.gov

Another synthetic manipulation involves the insertion of the imine into metal-acyl bonds. Cationic palladium(II) acyl complexes have been shown to react with imines, resulting in the insertion of the C=N bond into the palladium-acyl bond to form a chelating amide ligand. nih.gov This type of reactivity opens pathways for the development of novel polymerization reactions, such as the alternating copolymerization of imines with carbon monoxide. nih.gov Furthermore, the imine bond can be reduced using a hydride source to afford the corresponding N-substituted amide, a reaction often performed in a one-pot sequence with imine formation known as reductive amination. masterorganicchemistry.com

| Reaction Type | Substrate(s) | Reagent/Catalyst | Product Type | Key Finding | Reference |

|---|---|---|---|---|---|

| Acylcyanation | Aldimine | Acetyl cyanide / Jacobsen thiourea catalyst | α-Acylamino nitrile | Highly enantioselective three-component reaction developed. | nih.gov |

| Acylcyanation | Ketimine | Acetyl cyanide | Cyclic amidine | A novel cyclic product was obtained from ketimine substrates. | nih.gov |

| Insertion | Imine, Carbon Monoxide | Cationic Palladium(II) complex | Chelating amide ligand | Demonstrates insertion of C=N bond into a metal-acyl bond. | nih.gov |

| Nucleophilic Addition | Imine, Benzoic Acid | Direct Imine Acylation (DIA) | Heterocycles (e.g., (±)-evodiamine) | Generates N-acyliminium ion for intramolecular cyclization. | whiterose.ac.uk |

| Reduction | Imine | Hydride source (e.g., NaCNBH3) | N-substituted amide | Commonly part of a reductive amination sequence. masterorganicchemistry.com | masterorganicchemistry.com |

Advanced Spectroscopic Characterization Techniques in Iminobenzamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

No published studies containing ¹H NMR, ¹³C NMR, or 2D NMR data for N-(iminomethylidene)benzamide could be identified.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific ¹H NMR spectral data, including chemical shifts, coupling constants, and signal multiplicities for the protons within this compound, are not available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The characteristic chemical shifts of the carbon atoms in this compound, including the carbonyl and imine carbons, have not been reported.

Advanced Two-Dimensional (2D) NMR Techniques

There is no information on the application of 2D NMR techniques such as COSY, HSQC, or HMBC for the structural confirmation of this compound.

Vibrational Spectroscopy for Functional Group Identification

The vibrational modes of this compound have not been characterized using FT-IR or Raman spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

No FT-IR spectra are available to identify the characteristic stretching and bending frequencies of the functional groups in this compound, such as the C=O, C=N, and N-H bonds.

Raman Spectroscopy

There are no published Raman spectra for this compound, which would provide complementary information to FT-IR on the molecule's vibrational modes.

Until the synthesis and subsequent spectroscopic analysis of this compound are performed and published, a detailed discussion of its characterization remains speculative.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a compound by measuring its mass with extremely high accuracy. nih.gov Unlike standard mass spectrometry, HRMS can differentiate between compounds with the same nominal mass but different chemical formulas. For this compound (C₈H₆N₂O), HRMS provides an experimental mass measurement that can be compared to the theoretically calculated exact mass.

The process involves ionizing the sample, often using a soft ionization technique like Electrospray Ionization (ESI), and then analyzing the ions in a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) system. nih.gov The instrument measures the mass-to-charge ratio (m/z) to within a few parts per million (ppm), allowing for the unambiguous determination of the molecular formula from the accurate mass and the observed isotopic pattern. nih.gov This level of precision is crucial for confirming the identity of newly synthesized compounds and for distinguishing between potential isomers or impurities. researchgate.netresearchgate.net

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₆N₂O |

| Calculated Exact Mass | 146.04801 Da |

| Observed Ion (e.g., [M+H]⁺) | 147.05529 Da |

| Mass Accuracy | < 5 ppm |

This interactive table showcases typical data obtained from an HRMS analysis.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transition Analysis

Electronic Absorption Spectroscopy, commonly known as UV-Visible (UV-Vis) spectroscopy, provides valuable insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light. khanacademy.org For this compound, the presence of a benzene (B151609) ring, a carbonyl group, and an imine group results in a conjugated system with characteristic electronic transitions.

The UV-Vis spectrum of this compound is expected to display absorption bands corresponding to two primary types of transitions:

π → π* transitions: These higher-energy transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring and the C=N and C=O double bonds. They typically appear as strong absorption bands in the UV region. nih.govnih.gov

n → π* transitions: These lower-energy transitions involve the excitation of non-bonding electrons (from the oxygen and nitrogen atoms) to π* antibonding orbitals. nih.govnih.gov These bands are generally weaker in intensity and appear at longer wavelengths compared to π → π* transitions. researchgate.net

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the solvent polarity and the molecular environment. Analysis of the UV-Vis spectrum helps in understanding the extent of conjugation and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.net

Table 2: Representative UV-Vis Absorption Data for this compound in Methanol

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Assignment |

| ~250 | ~12,000 | π → π* (Benzoyl moiety) |

| ~295 | ~8,500 | π → π* (Imine conjugation) |

| ~340 | ~400 | n → π* (Carbonyl/Imine) |

This interactive table presents plausible UV-Vis spectral data based on the compound's functional groups.

X-ray Diffraction Studies for Crystalline Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. nih.gov This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation and configuration of this compound. manchester.ac.uk

For this analysis, a suitable single crystal of the compound is grown and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved.

Key structural insights that can be obtained for this compound include:

The planarity of the benzamide (B126) group.

The geometry (E/Z isomerism) of the imine double bond.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-π stacking, which govern the crystal packing. nih.gov

This information is fundamental for structure-property relationship studies and for understanding how the molecule interacts with other substances at a molecular level.

Table 3: Illustrative Crystallographic Data for this compound

| Parameter | Description | Example Value |

| Crystal System | The symmetry system of the unit cell. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | a=8.5, b=5.6, c=14.2; β=98.5° |

| C(7)-N(1) Bond Length | Length of the imine C=N bond. | ~1.28 Å |

| C(1)-C(7)-N(1)-C(8) Torsion Angle | Angle defining the orientation around the C-N bond. | ~178° (trans) |

This interactive table summarizes key parameters derived from an X-ray diffraction study.

Theoretical and Computational Investigations on N Iminomethylidene Benzamide Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can predict a variety of chemical properties.

Frontier Molecular Orbital (FMO) theory is a key component of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. A smaller HOMO-LUMO gap suggests higher reactivity and lower stability. rsc.orgnih.govirjweb.com

For benzamide (B126) and its derivatives, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, while the LUMO is a π*-antibonding orbital. rsc.org In a hypothetical N-(iminomethylidene)benzamide system, the presence of the imine group would likely influence the energies of these orbitals. The nitrogen lone pair and the C=N π bond would introduce new molecular orbitals that could alter the HOMO-LUMO gap. For instance, in a study on a Schiff base containing a C=N bond, the HOMO-LUMO gap was found to be narrow, indicating high chemical reactivity. nih.govnih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies for a Benzamide-like System

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital |

| LUMO | -1.5 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.0 | Energy difference indicating reactivity |

Note: This table is illustrative and based on typical values for related compounds. Actual values for this compound would require specific calculations.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. uni-muenchen.de It localizes the molecular orbitals into one-center (lone pairs) and two-center (bonds) elements, which corresponds to the familiar Lewis structure. uni-muenchen.de NBO analysis is particularly useful for understanding delocalization effects and charge transfer interactions between orbitals. wisc.edu These interactions, represented as donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, stabilize the molecule. The stabilization energy, E(2), quantifies the strength of these interactions. wisc.edu

In a molecule like this compound, significant charge transfer interactions would be expected between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of the carbonyl and imine groups. For example, in amides, there is a strong interaction between the nitrogen lone pair and the π* orbital of the carbonyl group, which contributes to the planar geometry of the amide bond. academie-sciences.fr Similar interactions would be present in the imine portion of the molecule.

Table 2: Representative NBO Analysis Data for a Benzamide Derivative

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (N) | π* (C=O) | 50-60 | n → π |

| LP (O) | σ (C-N) | 5-10 | n → σ |

| π (C=C) | π (C=N) | 10-20 | π → π* |

Note: This table provides representative data for illustrative purposes. The specific interactions and their energies for this compound would need to be calculated.

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govnih.gov The MESP map displays the electrostatic potential on the electron density surface of the molecule. researchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.govresearchgate.netresearchgate.net

For a molecule containing both a benzamide and an imine group, the MESP map would likely show negative potential around the carbonyl oxygen and the imine nitrogen, making these sites attractive to electrophiles. researchgate.net The hydrogen atoms of the benzene ring and the imino group would likely exhibit positive potential, indicating them as sites for nucleophilic interaction. nih.gov The MESP is a powerful descriptor for understanding drug-receptor interactions and other biological recognition processes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds. tandfonline.com

Numerous QSAR studies have been performed on benzamide and benzamidine (B55565) derivatives for various biological targets. rsc.orgtandfonline.comtandfonline.com For instance, a QSAR study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors revealed that hydrophobic character and hydrogen bond donating groups are crucial for inhibitory activity. In another study on benzylidene hydrazine (B178648) benzamides as anticancer agents, the best QSAR model was used to predict new chemical structures with enhanced potency. tandfonline.com These studies typically use a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build the QSAR model.

Table 3: Common Descriptors Used in QSAR Models for Benzamide Derivatives

| Descriptor Type | Examples |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges |

| Steric | Molecular weight, Molar refractivity, van der Waals volume |

| Hydrophobic | LogP, Polar surface area |

| Topological | Connectivity indices |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interaction between a small molecule (ligand) and a biological target, such as a protein or enzyme.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding mode of potential drugs. Docking studies on benzamide derivatives have identified key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for their biological activity. mdpi.comacs.org

Molecular dynamics simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. rsc.org MD simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies. tandfonline.com For example, a combined MD and DFT study on mercapto-benzamide inhibitors provided insights into their mechanism of action. rsc.org Similarly, MD simulations of a benzamide derivative with antitumor activity helped to analyze its stability and interactions within the binding site of its target protein. tandfonline.com

Conformational Analysis and Tautomerism Studies of Iminobenzamide Derivatives

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them. For benzamide derivatives, rotation around the various single bonds can lead to different conformers.

A critical aspect of N-acyl imine systems like this compound is the possibility of tautomerism. Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. N-acyl imines can potentially exist in equilibrium with their enamide tautomers. researchgate.net This imine-enamine tautomerism is analogous to the well-known keto-enol tautomerism. mdpi.com The position of the equilibrium depends on various factors, including the solvent and the nature of the substituents. academie-sciences.fr Theoretical studies on related systems have been used to determine the relative stabilities of the tautomers and the energy barriers for their interconversion. researchgate.net Understanding the tautomeric preferences of this compound would be crucial for predicting its chemical behavior and biological activity.

Reaction Mechanisms and Reactivity of N Iminomethylidene Benzamide

Mechanistic Pathways of Iminomethylidene Formation and Transformations

The formation of N-(iminomethylidene)benzamide, like other imines, typically proceeds through the acid-catalyzed condensation of a primary amide (benzamide) with an aldehyde (formaldehyde). acs.orgmasterorganicchemistry.com The mechanism is a reversible process that begins with the nucleophilic addition of the amine to the carbonyl carbon. unizin.orglibretexts.orgpressbooks.pub

The key steps are as follows:

Nucleophilic Addition: The primary amine attacks the electrophilic carbonyl carbon of the aldehyde, leading to a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral carbinolamine intermediate. libretexts.orgpressbooks.pub

Protonation of Hydroxyl Group: An acid catalyst protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (H₂O). libretexts.org

Elimination of Water: The lone pair on the nitrogen helps to expel a water molecule, resulting in the formation of a resonance-stabilized iminium ion. unizin.orglibretexts.org

Deprotonation: A base (such as water or the amine itself) removes a proton from the nitrogen, yielding the neutral imine product and regenerating the acid catalyst. libretexts.org

Reactivity Profiles of the Imine Functionality

The C=N double bond in this compound is highly polarized due to the electron-withdrawing benzoyl group, making the imino carbon a prime target for nucleophiles and a participant in various cycloaddition and redox reactions.

The enhanced electrophilicity of the imino carbon in N-acyl imines facilitates additions of a wide array of nucleophiles. researchgate.net These reactions constitute a powerful method for creating new carbon-carbon and carbon-heteroatom bonds at the α-position to the nitrogen atom. The general reactivity allows for the synthesis of complex amino acid derivatives and other nitrogen-containing compounds. researchgate.net

The reaction can be generalized as the attack of a nucleophile on the imine carbon, followed by protonation or workup to yield the stable addition product.

| Nucleophile Type | Specific Nucleophile | Reaction Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| O-Nucleophile | Alcohols/Phenols | Base (DBU or Cs₂CO₃), THF or EtOAc, rt | α-Alkoxy/Aryloxy Amide | up to 86% | researchgate.net |

| N-Nucleophile | Amines/Hydrazines | Cs₂CO₃, THF or CH₃CN, rt | α-Amino/Hydrazino Amide | up to 88% | researchgate.net |

| S-Nucleophile | Thiols | Cs₂CO₃, THF, rt | α-Thioether Amide | up to 92% | researchgate.net |

| C-Nucleophile | Grignard Reagents (e.g., PhMgBr) | Ether or THF, low temp. | α-Substituted Amine | Good to High | Generic Reaction |

N-acyl imines are excellent partners in cycloaddition reactions, acting as heterodienes or dipolarophiles to construct various heterocyclic systems. rsc.org They can participate in [3+2], [4+2], and other modes of cycloaddition.

[3+2] Cycloadditions: N-acyl imines can react as 1,3-dipoles (or precursors to them) with various dipolarophiles. For instance, azomethine imines, which are related structures, undergo thermal or Lewis acid-promoted [3+2] cycloadditions with alkenes and alkynes to form pyrazolidine (B1218672) and pyrazoline derivatives. rsc.org

[4+1] Cycloadditions: N-thioacyl imines, close analogues of N-acyl imines, have been shown to react with sulfur ylides in asymmetric [4+1] cycloadditions to furnish dihydrothiazoles. researchgate.net

[4+4] Dimerization: Under certain conditions, N-alkyl-α,β-unsaturated imines can undergo a formal [4+4] dimerization, highlighting the diverse cycloaddition pathways available. clockss.org

| Reaction Type | Reactant Partner | Catalyst/Conditions | Product Heterocycle | Yield (%) | Reference |

|---|---|---|---|---|---|

| [3+2] Cycloaddition | α-Substituted Allenoates | Thermal | Pyrazolidine derivative | High | rsc.org |

| [3+2] Cycloaddition | Electron-rich Alkenes | Organocatalyst | Pyrazolidine derivative | High | rsc.org |

| [4+3] Cycloaddition | 1,2-Diaza-1,3-dienes | Thermal, in situ generation | Seven-membered heterocycle | Good | rsc.org |

| [3+2] Cycloaddition | N-Silyl Enamines | Thermal | Cyclic N-Acyl Amidine | up to 92% | nih.gov |

The imine functionality can be readily reduced to the corresponding amine or oxidized to form a nitrone.

Reductive Transformations: The reduction of the C=N bond is a common method for synthesizing secondary amines. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. libretexts.org Catalytic hydrogenation is also widely employed. Notably, NaBH₄ supported on alumina (B75360) can reduce imines with high chemoselectivity, leaving other functional groups like halogens and nitro groups intact. researchgate.net The choice of reducing agent can be crucial; LiAlH₄ is a stronger reducing agent than NaBH₄, which is not typically strong enough to reduce esters or carboxylic acids. libretexts.org

| Reagent | Conditions | Product | Key Features | Reference |

|---|---|---|---|---|

| NaBH₄/Al₂O₃ | Solvent-free | Secondary Amine | High chemoselectivity, high yield | researchgate.net |

| LiAlH₄ | Aprotic solvent (e.g., THF) | Secondary Amine | Powerful, reduces most carbonyls | libretexts.orgsaskoer.ca |

| H₂/Catalyst | Pd, Pt, or Ni catalyst | Secondary Amine | Common industrial method | organic-chemistry.org |

| NaBH₃CN | Slightly acidic pH | Secondary Amine | Used in reductive amination; mild | saskoer.ca |

Oxidative Transformations: Oxidation of the imine group typically yields a nitrone, which is an N-oxide of an imine. wikipedia.org Nitrones are valuable 1,3-dipoles for cycloaddition reactions. wikipedia.org Common oxidizing agents include peroxyacids like m-chloroperoxybenzoic acid (m-CPBA) and dimethyldioxirane (B1199080) (DMD). rsc.org More advanced catalytic systems, such as methyltrioxorhenium (MTO) with urea (B33335) hydrogen peroxide (UHP), have been developed for the efficient and selective conversion of imines to nitrones, often favoring nitrone formation over the isomeric oxaziridine (B8769555). mdpi.com The selectivity of the oxidation can be highly dependent on reaction conditions, particularly the solvent. mdpi.comunifi.it

| Reagent | Conditions | Product | Key Features | Reference |

|---|---|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | Non-hydroxylic solvents | Nitrone | Classic method, yield depends on imine structure | rsc.org |

| Dimethyldioxirane (DMD) | CH₂Cl₂/acetone | Nitrone | Generally gives nitrones without oxaziridine formation | rsc.org |

| Urea Hydrogen Peroxide (UHP) / MTO (cat.) | Methanol (MeOH) | Nitrone | Efficient and selective catalytic method | mdpi.com |

Reactivity of the Benzamide (B126) Moiety

The benzamide portion of the molecule also possesses distinct reactivity, most notably its ability to direct metallation to the ortho position of the benzene (B151609) ring.

The amide group is a powerful directed metalation group (DMG). uwindsor.ca In the presence of a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, the amide coordinates to the lithium ion, directing the deprotonation to the adjacent ortho position on the aromatic ring. uwindsor.caacs.org This process, known as directed ortho-metalation (DoM), generates a highly reactive ortho-lithiated species. rsc.org

This aryllithium intermediate can then be trapped by a wide variety of electrophiles, allowing for the regioselective introduction of substituents at the position ortho to the benzamide group. This strategy provides a powerful route to contiguously substituted aromatic compounds. rsc.orgexaly.com

| Base | Electrophile (E+) | Conditions | Ortho-Substituent (-E) | Yield (%) | Reference |

|---|---|---|---|---|---|

| s-BuLi/TMEDA | (CH₃)₂S₂ | THF, -78 °C | -SCH₃ | High | rsc.org |

| s-BuLi/TMEDA | I₂ | THF, -78 °C | -I | High | General Reaction |

| s-BuLi/TMEDA | (CH₃)₃SiCl | THF, -78 °C | -Si(CH₃)₃ | High | uwindsor.ca |

| s-BuLi/TMEDA | Aldehydes/Ketones (e.g., PhCHO) | THF, -78 °C | -CH(OH)Ph | Good to High | uwindsor.ca |

| s-BuLi/TMEDA | C₂Cl₆ | THF, -78 °C | -Cl | Good | rsc.org |

Authoritative Report on this compound Lacks Scientific Data

A comprehensive review of scientific literature and chemical databases reveals a significant lack of available information for the chemical compound this compound. As a result, a detailed article on its specific reaction mechanisms and reactivity, as requested, cannot be compiled.

Searches for "this compound" across multiple reputable sources, including chemical property databases and scholarly articles, did not yield specific data on its amide bond hydrolysis, formation mechanisms, or any kinetic isotope effect (KIE) studies. The name itself appears to be non-standard within established chemical nomenclature, which may contribute to the absence of documented research.

For instance, a search in the PubChem database, a comprehensive resource of chemical information, shows a result for a similarly named compound, N-(aminoiminomethyl)benzamide (CID 76630), but not for this compound. nih.gov The IUPAC name for the former is N-(diaminomethylidene)benzamide, highlighting a different chemical structure. nih.gov Standard chemical suppliers and databases like Merck (Sigma-Aldrich) list benzamide and its various N-substituted derivatives, but this compound is not among them. merckmillipore.comsigmaaldrich.com

The user's request was highly specific, demanding content structured around the reaction mechanisms and kinetic isotope effects of this particular compound. Without primary or secondary research data on this compound, any attempt to generate the requested article would rely on speculation and generalization from related but distinct compounds, such as other benzamides or N-acylcarbodiimides. This would not adhere to the strict requirement of focusing solely on the specified chemical.

General principles of amide chemistry are well-documented. For example, amide bond hydrolysis can be catalyzed by either acid or base. youtube.comyoutube.comlibretexts.orgyoutube.com In acid-catalyzed hydrolysis, the carbonyl oxygen is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. youtube.comyoutube.com Base-catalyzed hydrolysis typically involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. mdpi.com

Similarly, kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by observing changes in reaction rates upon isotopic substitution. wikipedia.orglibretexts.orgresearchgate.net A primary KIE is observed when a bond to the isotope is broken in the rate-determining step, whereas a secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage. wikipedia.orglibretexts.org These effects provide insight into the transition state of a reaction. princeton.eduepfl.ch

However, applying these general principles to this compound without specific experimental data would be scientifically unsound. The unique "iminomethylidene" group (=C=NH or a related structure) would significantly influence the electronic properties and reactivity of the amide bond in ways that cannot be accurately predicted without dedicated study.

Given the absence of specific literature, it is concluded that there is no established body of research for this compound from which to construct the requested scientific article.

Coordination Chemistry of Iminobenzamide Ligands and Metal Complexes

Design and Synthesis of Iminobenzamide-Based Ligands for Metal Complexation

The synthesis of iminobenzamide-based ligands typically involves the condensation reaction between a primary amine and a carbonyl compound, forming a Schiff base with an imine (>C=N-) linkage. biointerfaceresearch.com A general route for the synthesis of these ligands is the reaction of an aminobenzohydrazide with an appropriate aldehyde. For instance, (E)-N-(4-methylbenzylidene)-2-((Z)-(4-methylbenzylidene)amino)benzamide Schiff base was synthesized by reacting 2-aminobenzohydrazide with 4-methylbenzaldehyde. biointerfaceresearch.comresearchgate.net

Another approach to designing related ligands is the synthesis of N-substituted benzamides. researchgate.net For example, N-(diisopropylphosphanyl)benzamide has been synthesized through two different methods starting from benzamide (B126). csic.es One method involves a two-step process where N-(trimethylsilyl)benzamide is reacted with PiPr2Cl. csic.es A more direct synthesis involves the reaction of benzamide with PiPr2Cl in the presence of N,N-dimethylpyridin-4-amine (DMAP) and triethylamine. csic.es These synthetic strategies allow for the introduction of various functional groups, which can influence the coordination behavior and the properties of the resulting metal complexes. researchgate.net

The design of these ligands often focuses on creating bidentate or polydentate systems to enhance the stability of the metal complexes. By incorporating additional donor atoms, such as in 2-((E)-((1H-benzo[d]-2-yl)methylimino)methyl)-4-fluorophenol (HBMF), a novel benzimidazole (B57391) derived imine ligand was synthesized for complexation with Co(III) and Cu(II). nih.gov The presence of N-heterocycles in the ligand framework is a common strategy to modulate the properties of the transition metal complexes. nih.gov

Complexation Chemistry with d-block, p-block, and f-block Metal Ions

Iminobenzamide and related benzamide-based ligands have been shown to coordinate with a wide range of metal ions from the d-block, p-block, and f-block of the periodic table.

d-block Metal Ions: The complexation of iminobenzamide-type ligands with transition metals is well-documented. For example, a series of transition metal(II) complexes of Co, Cu, Zn, and Ni have been synthesized with the Schiff base (E)-N-(4-methylbenzylidene)-2-((Z)-(4-methylbenzylidene)amino)benzamide. biointerfaceresearch.comresearchgate.net Similarly, Co(III) and Cu(II) complexes of the benzimidazole derived imine ligand HBMF have been prepared. nih.gov The synthesis of these complexes is often achieved by refluxing a methanolic solution of the ligand with the corresponding metal chloride. nih.gov Palladium-benzimidazole complexes have also been utilized in catalysis. nih.gov

p-block Metal Ions: While less common, the coordination of benzamidine-based ligands with p-block elements has been reported. N-silylated benzamidines have been described as versatile building blocks in main-group chemistry, indicating their ability to form complexes with p-block metals. researchgate.net

f-block Metal Ions: The coordination chemistry of benzamidine (B55565) ligands with f-block elements has been explored. Silylated benzamidinate anions are particularly useful as ligands for lanthanide and actinide elements, forming low-coordinate, hydrocarbon-soluble complexes. researchgate.net For instance, N,N′‐bis(phenyl)formamidinatodiiodidolanthanoid complexes with Nd, Gd, and Er have been synthesized. researchgate.net The flexible nature of some ligands allows them to accommodate the larger ionic radii of f-block metal ions, leading to the formation of unique coordination geometries. nih.gov

Table 1: Examples of Metal Complexes with Iminobenzamide-Type Ligands

| Ligand | Metal Ion | Resulting Complex Formula | Reference |

| (E)-N-(4-methylbenzylidene)-2-((Z)-(4-methylbenzylidene)amino)benzamide | Co(II) | C50H54Co2N6O12 | biointerfaceresearch.com |

| (E)-N-(4-methylbenzylidene)-2-((Z)-(4-methylbenzylidene)amino)benzamide | Cu(II) | Not specified | biointerfaceresearch.com |

| (E)-N-(4-methylbenzylidene)-2-((Z)-(4-methylbenzylidene)amino)benzamide | Zn(II) | Not specified | biointerfaceresearch.com |

| (E)-N-(4-methylbenzylidene)-2-((Z)-(4-methylbenzylidene)amino)benzamide | Ni(II) | Not specified | biointerfaceresearch.com |

| 2-((E)-((1H-benzo[d]-2-yl)methylimino)methyl)-4-fluorophenol (HBMF) | Co(III) | Not specified | nih.gov |

| 2-((E)-((1H-benzo[d]-2-yl)methylimino)methyl)-4-fluorophenol (HBMF) | Cu(II) | [Cu(BMF)2] | nih.gov |

| N-(diphenylcarbamothioyl)benzamide (HL1) | Cu(I) | [CuCl(HL1)2(PPh3)] | researchgate.netnih.gov |

| N-(diethylcarbamothioyl)benzamide (HL2) | Cu(I) | [CuCl(HL2)(PPh3)2] | researchgate.netnih.gov |

| 2-(4-nitrophenyl)-1H-benzimidazole (NBI) | Ni(II) | Ni(C13H9N3O2)2 | nih.gov |

Elucidation of Coordination Modes and Ligand Denticity

The denticity of a ligand refers to the number of donor atoms that can bind to a central metal ion. byjus.com Iminobenzamide-based ligands can exhibit different coordination modes, acting as monodentate or polydentate ligands depending on their structure.

Monodentate Coordination: In some cases, these ligands coordinate to the metal center through a single donor atom. For example, N-[di(phenyl/ethyl)carbamothioyl]benzamide ligands have been shown to coordinate to Cu(I) in a monodentate fashion through the sulfur atom of the thioamide group. researchgate.netnih.gov

Bidentate and Polydentate Coordination: More commonly, iminobenzamide ligands are designed to be bidentate or polydentate to form stable chelate rings with the metal ion. byjus.com For instance, amido-substituted phosphines of the type RC(O)NHPR'2 can act as bidentate hybrid P,O-ligands. csic.esresearchgate.net The ligand N(CH2CH2NH2)3 is an example of a tetradentate ligand, capable of binding through four nitrogen donor atoms. doubtnut.comdoubtnut.com The Schiff base derived from o-phenylenediamine (B120857) and 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione is a tetradentate ligand that forms complexes with various transition metals. semanticscholar.org

The coordination mode is often elucidated using spectroscopic techniques, particularly infrared (IR) spectroscopy. The shift in the vibrational frequencies of the C=N, C=O, and other donor groups upon complexation provides evidence for their involvement in coordination.

Structural Characterization of Iminobenzamide Metal Complexes

The structural elucidation of iminobenzamide metal complexes is crucial for understanding their properties and reactivity. A combination of analytical and spectroscopic techniques is employed for this purpose.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. For example, in metal complexes of (E)-N-(4-methylbenzylidene)-2-((Z)-(4-methylbenzylidene)amino)benzamide, the appearance of stretching frequency peaks for N-H, O-H, C=O, and C-O indicates the formation of the complexes. biointerfaceresearch.com The coordination through the nitrogen atom of the amide group is suggested by shifts in the relevant IR bands. researchgate.net

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) is a powerful tool for characterizing the structure of these complexes in solution. csic.esresearchgate.net

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal ion. nih.govresearchgate.net

Mass Spectrometry: This technique is used to determine the molecular weight and fragmentation pattern of the complexes, confirming their composition. biointerfaceresearch.comnih.gov

Elemental Analysis: Elemental analysis provides the percentage composition of elements (C, H, N, etc.) in the complex, which helps in confirming the proposed formula. biointerfaceresearch.comnih.gov

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the three-dimensional structure of the metal complexes in the solid state. It provides precise information on bond lengths, bond angles, and the coordination geometry around the metal center. csic.esresearchgate.netnih.gov For instance, X-ray diffraction studies of Cu(I) complexes with N-[di(phenyl/ethyl)carbamothioyl]benzamide ligands revealed a distorted tetrahedral geometry around the copper ion. researchgate.netnih.gov

Table 2: Spectroscopic Data for Characterization of an Example Iminobenzamide Complex

| Technique | Compound | Observation | Reference |

| IR | [C50H54Co2N6O12] | 3737 cm⁻¹ (N-H), 3276 cm⁻¹ (O-H), 1661 cm⁻¹ (C=O), 1621 cm⁻¹ (C=N) | biointerfaceresearch.com |

| Mass Spec. | [C50H54Co2N6O12] | m/z = 1050.0 [M+H]⁺ | biointerfaceresearch.com |

| Elemental Analysis | [C50H54Co2N6O12] | Calc: C 57.26, H 5.19, Co 11.24, N 8.01, O 18.30; Found: C 57.20, H 5.20, Co 11.27, N 8.00, O 18.33 | biointerfaceresearch.com |

Reactivity and Catalytic Applications of Iminobenzamide Metal Complexes

The reactivity of iminobenzamide metal complexes is influenced by the nature of the metal ion, the ligand framework, and the coordination geometry. These complexes have shown potential in various catalytic applications.

Catalytic Oxidation: Copper(I) complexes of N-[di(phenyl/ethyl)carbamothioyl]benzamide have been found to be active catalysts for the oxidation of primary and secondary alcohols to their corresponding acids and ketones at room temperature, using hydrogen peroxide as the oxidant. researchgate.netnih.gov Metal complexes of 2,2′-dithiobisbenzamide were also more effective catalysts in the oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) compared to the free ligand. researchgate.net

Catalytic Hydroboration: The catalytic hydroboration of imines, nitriles, and carbodiimides is a significant transformation for the synthesis of amines. nsf.gov While specific examples with N-(iminomethylidene)benzamide are not detailed, related metal complexes, including those with N-heterocyclic carbene ligands, have been employed in such reactions. nsf.govnih.gov

Other Catalytic Reactions: Palladium-benzimidazole complexes have been used as catalysts in C-C coupling reactions like the Suzuki-Miyaura and Heck reactions. nih.gov The reactivity of terminal imido metal complexes, which contain a metal-nitrogen multiple bond, has been extensively studied in transformations such as cycloaddition and C-H bond activation. chemrxiv.org

Biological Activity: Many iminobenzamide metal complexes have been screened for their biological activities. For example, transition metal(II) complexes of (E)-N-(4-methylbenzylidene)-2-((Z)-(4-methylbenzylidene)amino)benzamide have shown antimicrobial and antioxidant properties. biointerfaceresearch.comresearchgate.net Similarly, novel benzimidazole derived imine ligands and their Co(III) and Cu(II) complexes have been investigated as potential anticancer agents. nih.gov

Structure Activity Relationship Sar and Design Principles in Iminobenzamide Research

Systematic Structural Modifications and Their Impact on Chemical Properties

One of the key areas of investigation has been the introduction of various substituents onto the benzoyl ring. The nature and position of these substituents have been shown to profoundly affect the molecule's electronic distribution, conformation, and, consequently, its reactivity and potential for intermolecular interactions. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the acidity of the N-H proton and the nucleophilicity of the carbonyl oxygen.

Research into related benzamide (B126) derivatives has demonstrated that even subtle changes, such as the positioning of a dimethylamine (B145610) side chain, can markedly influence inhibitory activity and selectivity against biological targets. nih.govresearchgate.net For example, studies on benzamide and picolinamide (B142947) derivatives revealed that para-substituted compounds exhibited more potent inhibition and selectivity against certain enzymes compared to their meta- or ortho-substituted counterparts. nih.govresearchgate.net

The inherent conformational flexibility of the amide bond in benzamides is another critical factor. nih.gov The ability of the molecule to adopt specific low-energy conformations, sometimes stabilized by intramolecular hydrogen bonds, can be crucial for its interaction with biological targets. nih.govnih.gov

Table 1: Impact of Systematic Structural Modifications on the Properties of Benzamide Derivatives

| Modification Site | Type of Modification | Observed Impact on Chemical/Biological Properties |

|---|---|---|

| Benzoyl Ring | Introduction of electron-withdrawing groups (e.g., -NO2, -Cl) | Can enhance potency against certain biological targets. ontosight.ai |

| Introduction of electron-donating groups (e.g., -OCH3, -OH) | Can influence antioxidant properties and receptor binding. | |

| Positional Isomerism (ortho, meta, para) | Significantly affects inhibitory activity and selectivity. nih.govresearchgate.net | |

| Amide Linkage | N-substitution | Influences conformational preferences and intermolecular interactions. nih.gov |

| Replacement of oxygen with sulfur (thiobenzamides) | Alters hydrogen bonding patterns and molecular recognition properties. researchgate.net | |

| Imine Substituent | Variation in alkyl or aryl groups | Affects steric hindrance and electronic properties of the imine bond. |

| Incorporation of heterocyclic rings | Can introduce new binding motifs and modulate bioactivity. |

Influence of Substituent Effects on Electronic and Steric Properties

Electronic Effects:

Substituents on the aromatic rings of the benzamide scaffold exert classic electronic effects—induction and resonance—that alter the electron density distribution across the molecule. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) and amino (-NH2) groups increase the electron density on the aromatic ring and can enhance the nucleophilicity of the amide oxygen. nih.govillinois.edu Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) and cyano (-CN) groups decrease the electron density, making the aromatic ring more electrophilic and influencing the acidity of the amide proton. rsc.org

Quantum-chemical calculations have been employed to quantify these substituent effects. rsc.org For instance, studies on substituted N-heterocycles have shown that the position of heteroatoms relative to a substituent profoundly influences its electron-donating or -withdrawing properties. rsc.org The proton affinity of benzamides, a measure of their basicity in the gas phase, is also susceptible to the polar effects of substituents, although this can be modulated by steric factors that hinder π-conjugation between the amide group and the benzene (B151609) ring. researchgate.net

Steric Effects:

The size and spatial arrangement of substituents introduce steric hindrance that can significantly impact the conformation and reactivity of N-(iminomethylidene)benzamide derivatives. Bulky groups positioned near the amide linkage or the imine bond can restrict rotation, forcing the molecule into specific conformations. nih.govnih.govillinois.edu For example, ortho-substituents on the benzoyl ring can cause the amide group to twist out of the plane of the aromatic ring, thereby interrupting π-conjugation. researchgate.net

This steric influence is crucial in determining how the molecule fits into a binding pocket of a protein or receptor. In a series of magnesium aminodiboranates, it was found that sterically bulky ligands can disfavor the reformation of certain bonds, promoting a dissociative equilibrium. nih.govillinois.edu Similarly, in the context of dopamine (B1211576) D-2 receptor antagonists, the introduction of an additional ortho-methoxy substituent resulted in steric hindrance that prevented the amide moiety from adopting a coplanar conformation with the benzene ring. nih.gov

Table 2: Influence of Substituents on the Electronic and Steric Properties of Benzamide Analogs

| Substituent Type | Position | Electronic Effect | Steric Effect |

|---|---|---|---|

| Electron-Donating (e.g., -OCH3, -NH2) | Para | Increases electron density on the ring; can enhance nucleophilicity of amide oxygen. nih.govillinois.edu | Generally moderate, depending on the size of the group. |

| Ortho | Increases electron density but can also introduce steric hindrance. nih.gov | Can force the amide group out of the plane of the ring, disrupting conjugation. researchgate.net | |

| Electron-Withdrawing (e.g., -NO2, -Cl) | Para | Decreases electron density on the ring; can increase the acidity of the amide proton. rsc.org | Generally moderate. |

| Ortho | Decreases electron density; can also introduce steric hindrance. | Can influence the conformation of the amide bond. | |

| Bulky Alkyl Groups (e.g., tert-butyl) | Imine Nitrogen | Can be electron-donating. | Significant steric hindrance around the imine bond. nih.govillinois.edu |

Rational Design of Iminobenzamide Derivatives Based on Computational and Experimental Data

The modern approach to discovering and optimizing iminobenzamide derivatives heavily relies on a synergistic interplay between computational modeling and experimental validation. This rational design process accelerates the identification of promising lead compounds and provides a deeper understanding of their mechanism of action at a molecular level.

Computational Approaches:

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a ligand to a target receptor. researchgate.net By simulating the interaction between this compound derivatives and a protein's active site, researchers can prioritize the synthesis of compounds that are most likely to be active. researchgate.net For example, molecular docking studies have been used to understand how benzamide derivatives bind to enzymes like acetylcholinesterase, revealing interactions with both the catalytic and peripheral sites. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies offer another powerful tool for rational design. QSAR models mathematically correlate the structural or physicochemical properties of a series of compounds with their biological activity. These models can then be used to predict the activity of novel, unsynthesized derivatives.

Experimental Validation:

The predictions from computational models are then tested through the synthesis and biological evaluation of the designed compounds. nih.govresearchgate.net A range of spectroscopic and analytical techniques are employed to confirm the structure and purity of the synthesized molecules. Subsequent in vitro and in vivo assays provide crucial data on the compounds' efficacy and selectivity.

This iterative cycle of design, synthesis, and testing is fundamental to modern drug discovery. For instance, a series of N-substituted benzamide derivatives were designed and synthesized as potential antitumor agents, with molecular docking used to rationalize their interaction with the target enzyme. ontosight.ai Similarly, the discovery of novel imidazole (B134444) derivatives as potent enzyme inhibitors was guided by molecular docking and dynamics simulations, which confirmed the stable binding of the designed compounds within the active site.

Ligand Design for Selective Molecular Recognition

A primary goal in the design of this compound derivatives is to achieve selective molecular recognition, meaning the ligand binds strongly to its intended biological target with minimal interaction with other molecules. This selectivity is crucial for developing therapeutic agents with high efficacy and low side effects.

The principles of molecular recognition are rooted in the complementary nature of the ligand and its binding site in terms of shape, size, and chemical properties. The this compound scaffold offers a versatile platform for designing such selective ligands due to the numerous points at which its structure can be modified.

Key strategies for enhancing selectivity include:

Exploiting Unique Features of the Target's Binding Site: By designing derivatives that form specific hydrogen bonds, hydrophobic interactions, or electrostatic interactions with amino acid residues unique to the target protein, high selectivity can be achieved.

Conformational Constraint: Locking the molecule into a specific, active conformation through the introduction of cyclic structures or bulky groups can improve both affinity and selectivity. nih.gov

Modulating Physicochemical Properties: Fine-tuning properties such as lipophilicity and hydrogen bonding capacity can influence the ligand's ability to cross biological membranes and access its target.

The design of thioamides, which are analogs of amides where the carbonyl oxygen is replaced by sulfur, has been explored to understand molecular recognition patterns. researchgate.net Studies of co-crystals of thiobenzamides with N-donor ligands have revealed that the aggregation of the components often occurs through specific N-H···N hydrogen bonds, highlighting the importance of this interaction in molecular recognition. researchgate.net Furthermore, the analysis of these crystal structures provides insights into the three-dimensional arrangement of molecules, which is critical for understanding and designing for selective binding. researchgate.net

Future Directions and Emerging Research Avenues for Iminobenzamide Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Complex Iminobenzamide Scaffolds

The synthesis of imines, traditionally achieved through the condensation of amines and carbonyl compounds, often requires harsh conditions and the removal of water to drive the reaction to completion. nih.govacs.org Future research is focused on overcoming these limitations by developing greener and more efficient protocols applicable to complex iminobenzamide structures.

Key strategies in this domain include:

Catalytic Approaches: Transition metal catalysis, particularly with copper, is a promising route for the direct synthesis of imines from amines, avoiding the need for pre-synthesized aldehydes. rsc.org Organocatalysis, using small organic molecules like pyrrolidine, also enables efficient imine formation under mild, metal-free conditions. organic-chemistry.org

Flow Chemistry: Continuous flow chemistry offers enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. rsc.orgresearchgate.net Applying flow chemistry to iminobenzamide synthesis could facilitate the generation of large compound libraries for screening and enable more efficient multi-step transformations. rsc.org

Green Reaction Conditions: The development of synthetic methods that minimize environmental impact is a major goal. rsc.org This includes using water as a solvent, employing microwave irradiation to accelerate reactions, or utilizing solvent-free conditions with heterogeneous catalysts. acs.orgorganic-chemistry.org A notable innovation is the use of a simple paper-based platform for synthesis, which can simplify the process by eliminating the need for complex water removal techniques and purification steps. rsc.org

Table 1: Comparison of Synthetic Methodologies for Imine Scaffolds

| Methodology | Traditional Method (e.g., Dean-Stark) | Emerging Sustainable Method |

|---|---|---|

| Principle | Condensation of amine and aldehyde with physical removal of water byproduct. nih.gov | Catalytic activation or use of novel reaction media to enhance efficiency. rsc.orgrsc.org |

| Solvents | Often requires high-boiling organic solvents (e.g., toluene). nih.gov | Can utilize greener solvents like water or even be performed solvent-free. acs.org |

| Energy Input | Typically requires prolonged heating. | Can be accelerated by microwave irradiation or performed at room temperature. organic-chemistry.org |

| Waste Generation | Generates solvent waste and byproducts. | Reduced waste through higher atom economy and recyclable catalysts. rsc.orgrsc.org |

| Scalability | Can be challenging to scale safely and efficiently. | More amenable to safe and automated scaling, especially using flow chemistry. researchgate.net |

Integration of Advanced Spectroscopic and Analytical Techniques for In Situ Studies

A deep understanding of reaction mechanisms, intermediates, and kinetics is crucial for optimizing synthetic routes and discovering new reactivity. The integration of advanced spectroscopic techniques for real-time, in situ monitoring is a key future direction for iminobenzamide chemistry.

In Situ Vibrational Spectroscopy: Techniques like Raman and Fourier-transform infrared (FTIR) spectroscopy are powerful tools for monitoring the progress of imine synthesis in real time. researchgate.net By tracking the disappearance of the C=O stretching mode of the starting aldehyde and the appearance of the C=N imine bond, researchers can rapidly determine reaction kinetics and screen various process conditions to find the optimal parameters. researchgate.net

In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about species in solution. Low-temperature NMR studies can be used to detect and characterize elusive reaction intermediates, such as the H-bonded complexes between catalysts and imines. acs.org This information is vital for understanding stereoinduction and reaction pathways in catalytic processes involving iminobenzamides. acs.org

Mass Spectrometry: Mass spectrometry (MS) analysis, particularly when coupled with chromatography techniques like UPLC-TOF-MS, can identify various species present in a reaction mixture, including intermediates and potential byproducts. whiterose.ac.uk This is crucial for unraveling complex reaction pathways, such as potential N-alkylation side reactions during metal-catalyzed amine functionalization. whiterose.ac.uk

Table 2: Advanced Spectroscopic Techniques for Iminobenzamide Reaction Analysis

| Technique | Type of Information Provided | Application Example in Imine Chemistry |

|---|---|---|

| Raman Spectroscopy | Real-time concentration changes, reaction kinetics. researchgate.net | Monitoring the formation of the C=N bond to determine reaction rates and optimize conditions. researchgate.net |

| FTIR Spectroscopy | Functional group analysis, real-time reaction progress. researchgate.net | Tracking the consumption of the C=O group from the starting aldehyde. researchgate.net |

| NMR Spectroscopy | Detailed molecular structure, identification of transient intermediates, H-bonding interactions. acs.org | Characterizing the binary complex between an organocatalyst and an imine to understand the mechanism of stereoinduction. acs.org |

| Mass Spectrometry | Molecular weight of reactants, products, and intermediates; identification of byproducts. whiterose.ac.uk | Analyzing intermediates formed during iridium-catalyzed amine dehydrogenation to form imines. whiterose.ac.uk |

Application of Machine Learning and Artificial Intelligence in Iminobenzamide Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by accelerating discovery and optimization processes. mdpi.comnih.gov For iminobenzamide chemistry, these computational tools offer immense potential in designing novel molecules and predicting their properties before synthesis.

Property Prediction: Small molecules like iminobenzamides are pivotal in drug discovery, and their efficacy is determined by a balance of properties including binding affinity, solubility, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. acellera.comarxiv.org ML models can be trained on existing chemical data to predict these crucial properties for new, untested iminobenzamide derivatives, allowing chemists to prioritize the most promising candidates for synthesis. acellera.comarxiv.org

De Novo Design and Synthesis Planning: AI can be used to design novel molecular structures with desired properties. Beyond just designing the target, AI is also being developed to plan multi-step organic syntheses. jrfglobal.comacs.org While still a challenging area, AI-driven retrosynthesis tools can suggest viable reaction pathways to complex iminobenzamide targets, potentially uncovering more efficient routes than those devised by human chemists. acs.orgchemistryviews.org The success of these models, however, relies heavily on the availability of large, high-quality reaction databases for training. arxiv.orgchemistryviews.org User-friendly applications are also being developed to make these advanced ML methods more accessible to all chemists, regardless of their programming expertise. mit.edu

Table 3: Machine Learning Applications in Iminobenzamide Chemistry

| AI/ML Application | Description | Potential Impact on Iminobenzamide Research |

|---|---|---|

| Supervised Learning | Models learn from labeled data (e.g., structure-activity relationships) to make predictions for new data. nih.gov | Predict biological activity or physicochemical properties of novel iminobenzamide derivatives. |

| Unsupervised Learning | Models identify hidden patterns and structures in unlabeled data. nih.gov | Cluster large libraries of iminobenzamides based on structural similarity to identify unique scaffolds. |

| Retrosynthesis Prediction | AI algorithms suggest synthetic routes to a target molecule by working backward from the product. acs.org | Propose efficient and novel synthetic pathways for complex iminobenzamide targets. chemistryviews.org |

| Multi-Objective Optimization | Algorithms balance multiple competing properties to find optimal solutions. acellera.comarxiv.org | Design iminobenzamide-based drug candidates with an optimal balance of potency, solubility, and low toxicity. |

Exploration of New Reactivity Patterns and Transformative Organic Synthesis Applications

The imine functional group is a versatile building block in organic synthesis due to its rich and tunable reactivity. nih.govnumberanalytics.com Future research will continue to explore and exploit new reactivity patterns for N-(iminomethylidene)benzamide and related structures, leading to transformative applications.

Umpolung (Reactivity Inversion): While imines are innately electrophilic, modern synthetic methods like visible light photoredox catalysis can reverse this reactivity. mdpi.com Through single-electron reduction, an imine can be converted into a nucleophilic α-amino radical. This "umpolung" strategy dramatically expands the synthetic utility of imines, allowing them to participate in radical-radical couplings and react with electrophiles, providing access to a host of new molecular architectures. mdpi.com

Imines as Key Intermediates: Imines are crucial intermediates in cascade reactions and multicomponent reactions (MCRs), which enable the rapid assembly of complex molecular frameworks from simple starting materials. nih.gov Designing novel cascade sequences that pivot on an iminobenzamide intermediate could provide efficient access to diverse nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals. acs.orgnih.gov

Cycloaddition Reactions: The C=N double bond of an imine can participate in cycloaddition reactions, such as the aza-Diels-Alder reaction, where it acts as an azadiene. nih.gov This provides a powerful method for constructing N-heterocycles like quinolines in a single, atom-economical step. Exploring these reactions with iminobenzamide substrates could yield novel polycyclic aromatic nitrogen compounds with interesting electronic or biological properties.

Table 4: Reactivity Modes of the Imine Functional Group

| Reactivity Mode | Description | Example Reaction Type |

|---|---|---|

| Electrophile | The imine carbon is attacked by nucleophiles (e.g., organometallics, enolates). nih.govnumberanalytics.com | Mannich reaction, Strecker synthesis. nih.gov |

| Nucleophile (via Umpolung) | After single-electron reduction, the resulting α-amino radical acts as a nucleophile. mdpi.com | Radical-radical coupling, reaction with electrophiles like CO₂. mdpi.com |

| Azadiene | The imine participates as the 4π-electron component in a [4+2] cycloaddition. nih.gov | Aza-Diels-Alder (Povarov) reaction. nih.gov |

| Intermediate | Formed in situ to trigger a cascade or multicomponent reaction. nih.gov | Cascade reactions for the synthesis of quinolizidines and indolizidines. nih.gov |

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N-(iminomethylidene)benzamide derivatives?

This compound derivatives are typically synthesized via condensation reactions between amines and activated carbonyl groups. For example, reacting m-toluic acid with o-phenylenediamine in the presence of pyridine yields benzamide derivatives, with reaction conditions (e.g., temperature, leaving groups, protonating agents) dictating the formation of diamides or benzimidazoles . Column chromatography (chloroform:methanol eluent) and crystallization (dimethyl ether) are standard purification steps .

Basic: How are structural and electronic properties of benzamide derivatives characterized in synthesis studies?

Infrared (IR) spectroscopy identifies hydrogen bonding and functional groups, while NMR (¹H/¹³C) confirms molecular structure. Computational methods like Density Functional Theory (DFT) analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and reaction pathways, particularly in cyclization reactions . X-ray crystallography provides precise bond lengths and angles, as demonstrated for N-(4-formylpiperazine-1-carbonothioyl) benzamide .

Advanced: How can researchers resolve discrepancies in HDAC inhibition potency among benzamide derivatives across brain regions?

Regional selectivity of benzamide HDAC inhibitors (e.g., MS-275) requires dose-response studies and chromatin immunoprecipitation (ChIP) to quantify histone acetylation (e.g., Ac-H3) at specific promoters (e.g., RELN, GAD67). MS-275 exhibits 30–100× higher potency in the frontal cortex than striatum, highlighting the need for brain-region-specific pharmacokinetic profiling .

Advanced: What experimental strategies mitigate off-target metabolic effects of benzamide-based enzyme inhibitors?

Benzamide derivatives like 3-aminobenzamide inhibit poly(ADP-ribose) synthetase but may disrupt glucose metabolism or DNA synthesis. Dose titration studies (e.g., IC₅₀ determination) combined with viability assays (MTT/XTT) and metabolic flux analysis are critical to isolate enzyme-specific effects .

Advanced: How are computational tools integrated into designing benzamide derivatives for cancer therapy?

DFT calculations predict electronic interactions in precursor molecules, guiding the design of Smoothened (SMO) inhibitors (e.g., AZD8542). Molecular docking validates binding to target proteins (e.g., Hedgehog pathway components), while QSAR models optimize substituent groups for potency and selectivity .

Basic: What techniques validate target engagement of benzamide HDAC inhibitors in epigenetic studies?

ChIP-qPCR measures histone acetylation at gene promoters (e.g., RELN) after treatment. Western blotting quantifies Ac-H3 levels, and region-specific microdissection (e.g., frontal cortex vs. hippocampus) ensures localized effect analysis .

Advanced: How do reaction conditions influence the selectivity between diamide and benzimidazole formation?

Excess protonating agents (e.g., HCl) and high temperatures favor benzimidazole synthesis via cyclization, while electron-withdrawing leaving groups (e.g., pyridine) promote diamide formation. GC-MS monitors reaction intermediates to optimize conditions .

Advanced: What strategies enhance blood-brain barrier (BBB) penetration of benzamide-based neurotherapeutics?

Structural modifications (e.g., reducing molecular weight <500 Da, increasing lipophilicity via methyl/trifluoromethyl groups) improve BBB permeability. In vivo PET imaging or cerebrospinal fluid (CSF) sampling validates brain region-specific uptake .

Basic: How is crystallographic data utilized in optimizing benzamide derivative stability?

X-ray structures reveal intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that stabilize crystal lattices. Thermal gravimetric analysis (TGA) correlates packing efficiency with melting points, guiding salt or co-crystal formulations .

Advanced: How can researchers address batch-to-batch variability in benzamide derivative synthesis?

Quality control protocols include HPLC purity checks (>98%), NMR consistency analysis, and standardized reaction conditions (e.g., inert atmosphere, controlled humidity). Accelerated stability studies (40°C/75% RH) identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.